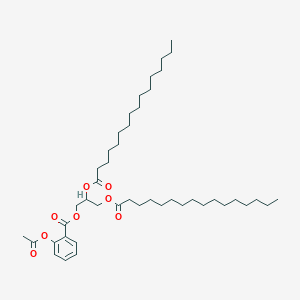
2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate is a complex organic compound with the molecular formula C({23})H({42})O(_{6}) . . This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with glycerol in the presence of an acid catalyst to form glycerol 1-hexadecanoate . This intermediate is then reacted with acetic anhydride to produce the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
- Hydrolysis : Breaking down the ester bonds in the presence of water and an acid or base catalyst.
- Oxidation : The hydrocarbon chains can be oxidized to form carboxylic acids.
- Reduction : The ester groups can be reduced to alcohols under specific conditions.
- Hydrolysis : Acidic or basic conditions with water.
- Oxidation : Strong oxidizing agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride.
- Hydrolysis : Produces hexadecanoic acid and glycerol.
- Oxidation : Forms carboxylic acids.
- Reduction : Yields alcohols.
Applications De Recherche Scientifique
2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate has several applications in scientific research:
- Chemistry : Used as a model compound in studying esterification and hydrolysis reactions.
- Biology : Investigated for its role in lipid metabolism and as a component of biological membranes.
- Medicine : Explored for its potential in drug delivery systems due to its amphiphilic nature.
- Industry : Utilized in the production of surfactants and emulsifiers .
Mécanisme D'action
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate involves its interaction with lipid bilayers and enzymes. The ester bonds can be hydrolyzed by lipases, releasing fatty acids and glycerol, which are then metabolized through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: Compared to similar compounds, 2,3-Bis(hexadecanoyloxy)propyl 2-(acetyloxy)benzoate has longer hydrocarbon chains, which can influence its physical properties, such as melting point and solubility. This makes it particularly useful in applications requiring specific lipid characteristics.
Propriétés
Numéro CAS |
64704-02-5 |
|---|---|
Formule moléculaire |
C44H74O8 |
Poids moléculaire |
731.1 g/mol |
Nom IUPAC |
2,3-di(hexadecanoyloxy)propyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C44H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34-42(46)49-36-39(37-50-44(48)40-32-30-31-33-41(40)51-38(3)45)52-43(47)35-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30-33,39H,4-29,34-37H2,1-3H3 |
Clé InChI |
UVEHLTODYRIJAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC=CC=C1OC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
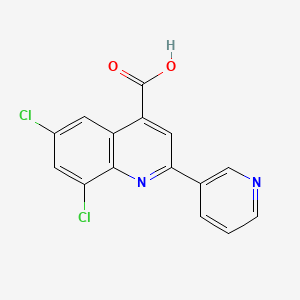
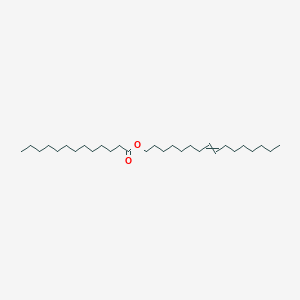
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
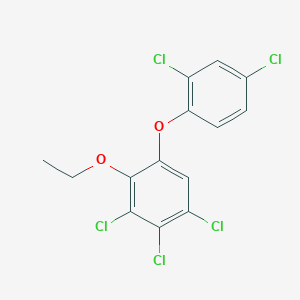
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
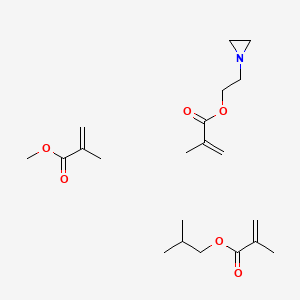
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
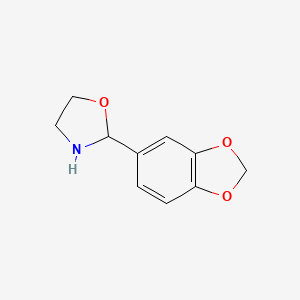
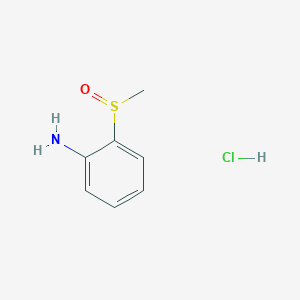
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
